3-Heptyl-1,2-oxazole

Descripción

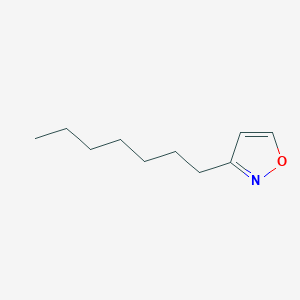

3-Heptyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered oxazole ring substituted with a heptyl chain at the 3-position. The oxazole core consists of two adjacent heteroatoms (oxygen and nitrogen), contributing to its polarity and reactivity. For example, ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate is synthesized using β-enamino ketoesters and hydroxylamine hydrochloride, a method that could theoretically extend to longer alkyl chains like heptyl .

This property is critical for pharmaceutical applications, where alkyl chain length often correlates with bioavailability and target binding efficiency .

Propiedades

Número CAS |

132869-14-8 |

|---|---|

Fórmula molecular |

C10H17NO |

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

3-heptyl-1,2-oxazole |

InChI |

InChI=1S/C10H17NO/c1-2-3-4-5-6-7-10-8-9-12-11-10/h8-9H,2-7H2,1H3 |

Clave InChI |

ZYUPCASVRARTKR-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=NOC=C1 |

SMILES canónico |

CCCCCCCC1=NOC=C1 |

Sinónimos |

Isoxazole, 3-heptyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 3-heptyl-1,2-oxazole with key analogs based on substituents, molecular weight, and synthesis yields:

Key Observations:

- Lipophilicity : The heptyl chain in this compound likely increases logP compared to shorter alkyl or aromatic substituents, enhancing its suitability for lipid-rich environments (e.g., blood-brain barrier penetration) .

- Synthetic Challenges : Longer alkyl chains (e.g., heptyl) may reduce reaction yields due to steric hindrance during cyclization, a common issue in oxazole synthesis .

- Biological Activity : Compounds with electron-withdrawing groups (e.g., 3-chloro derivatives) exhibit stronger antibacterial properties, while alkylated variants may prioritize metabolic stability .

Research Findings and Challenges

- Regioselectivity : Chalcone-derived oxazoles often produce mixtures (e.g., 14 and 15 in 23% total yield), complicating isolation .

- Purity Standards : Modern LC-MS protocols ensure >95% purity for pharmaceutical candidates, critical for in vivo studies .

- Thermal Stability : Alkyl-substituted oxazoles (e.g., heptyl) may exhibit lower melting points compared to halogenated analogs, affecting storage conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Heptyl-1,2-oxazole derivatives?

- Methodological Answer : this compound derivatives can be synthesized via coupling reactions, such as the acylation of hydrazides with substituted benzisothiazolones. For example, hydrazide intermediates (e.g., 2-(3-oxo-1,2-benzisothiazol-3(2H)-2-yl)-3-phenylpropanoic acid derivatives) are reacted with acyl chlorides or activated esters under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Yields vary (21–92%) depending on substituent electronic effects and purification methods (e.g., column chromatography or recrystallization) .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a Bruker Kappa APEXII CCD diffractometer, and data are processed using SHELXS97 (for structure solution) and SHELXL97 (for refinement). Key parameters include R-factors (e.g., R₁ = 0.038) and anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using software like Mercury .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and substituent integration.

- IR : Stretching frequencies (e.g., C=N at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) validate the oxazole ring.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM). Docking simulations further assess interactions with biological targets (e.g., enzymes), guided by molecular electrostatic potential (MEP) maps .

Q. How can contradictions in spectroscopic and crystallographic data for oxazole derivatives be resolved?

- Methodological Answer : Cross-validation using complementary techniques:

- Compare XRD bond lengths/angles with DFT-optimized geometries.

- Reconcile NMR chemical shifts with computed magnetic shielding tensors.

- Use dynamic NMR to resolve conformational ambiguities (e.g., hindered rotation in substituted derivatives) .

Q. What strategies improve yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Step Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours).

- Catalysis : Employ Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in Friedel-Crafts steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.